molecular formula C18H22N4O6 B11494581 ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate

ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate

Cat. No.: B11494581
M. Wt: 390.4 g/mol
InChI Key: BBKOGAFOEPIIAH-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C18H22N4O6 This compound is characterized by its complex structure, which includes a pyrazole ring, nitrophenoxy group, and ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the ethyl acetate moiety, typically using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrazole ring may also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate: Similar structure but with a different position of the nitro group.

    Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Lacks the acetylamino group.

Uniqueness

Ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C18H22N4O6/c1-5-27-17(24)9-21-13(4)18(12(3)20-21)19-16(23)10-28-14-6-7-15(22(25)26)11(2)8-14/h6-8H,5,9-10H2,1-4H3,(H,19,23)

InChI Key

BBKOGAFOEPIIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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